molecular formula C12H11ClN2O B1486650 4-Chloro-6-(2-methoxyphenyl)-2-methylpyrimidine CAS No. 1159820-94-6

4-Chloro-6-(2-methoxyphenyl)-2-methylpyrimidine

Cat. No.: B1486650
CAS No.: 1159820-94-6
M. Wt: 234.68 g/mol
InChI Key: ZBNYCANHZZXVHQ-UHFFFAOYSA-N
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Description

4-Chloro-6-(2-methoxyphenyl)-2-methylpyrimidine is a useful research compound. Its molecular formula is C12H11ClN2O and its molecular weight is 234.68 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-chloro-6-(2-methoxyphenyl)-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c1-8-14-10(7-12(13)15-8)9-5-3-4-6-11(9)16-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNYCANHZZXVHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-6-(2-methoxyphenyl)-2-methylpyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C12H12ClN3O
  • CAS Number: 1159820-94-6

The compound features a pyrimidine ring substituted with a chloro group and a methoxyphenyl group, which are key to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity:
    • The compound has shown promising antibacterial and antifungal properties. In vitro studies demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungal strains.
    • Minimum Inhibitory Concentration (MIC) Values:
      • Against Staphylococcus aureus: MIC values ranged from 5.64 to 77.38 µM.
      • Against Escherichia coli: MIC values ranged from 2.33 to 156.47 µM.
      • Against Candida albicans: MIC values ranged from 16.69 to 78.23 µM .
  • Anticancer Activity:
    • Preliminary studies suggest that the compound may inhibit cancer cell proliferation, potentially through mechanisms involving apoptosis induction and cell cycle arrest. Specific pathways affected include those related to tumor growth and metastasis .
  • Enzyme Inhibition:
    • The compound has been investigated for its ability to inhibit various enzymes linked to disease processes, including those involved in bacterial resistance mechanisms and cancer progression .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Receptor Interaction: The compound may interact with specific receptors or enzymes, modulating their activity and influencing cellular signaling pathways.
  • Structural Modifications: Substituents on the pyrimidine ring can enhance binding affinity to target proteins, affecting the pharmacological profile of the compound.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • Study on Antimicrobial Properties:
    • A comprehensive evaluation of the antimicrobial activity showed that modifications on the phenyl ring significantly influenced the efficacy against different microbial strains, highlighting structure-activity relationships (SAR) that could guide future drug design .
  • Cancer Cell Line Testing:
    • In vitro assays using human cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity. The study indicated potential pathways impacted by the compound, including those regulating apoptosis and cell cycle progression .
  • Enzyme Inhibition Studies:
    • Research demonstrated that this compound effectively inhibited certain key enzymes involved in bacterial resistance, suggesting potential therapeutic applications in combating resistant strains of bacteria .

Data Summary

Biological ActivityMIC Values (µM)Reference
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Candida albicans16.69 - 78.23
Cancer Cell ProliferationDose-dependent inhibition

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

  • This compound is utilized as a precursor in the synthesis of more complex organic molecules. Its chlorinated and methoxy-substituted pyrimidine structure enables the formation of various derivatives that can be tailored for specific chemical reactions.
Application Description
Organic SynthesisUsed as a building block for synthesizing heterocycles and other complex organic structures.
Material ScienceIncorporated into polymers to enhance chemical resistance and stability.

Biological Research

Antimicrobial and Anticancer Properties

  • Studies have indicated that 4-Chloro-6-(2-methoxyphenyl)-2-methylpyrimidine exhibits significant antimicrobial activity against various pathogenic bacteria. It has also shown potential anticancer properties in vitro.

Case Study: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be comparable to established antibiotics like Ciprofloxacin, highlighting its potential as an alternative antimicrobial agent .

Case Study: Anticancer Activity

In vitro studies demonstrated that derivatives of this compound inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism appears to involve the modulation of cell cycle progression and induction of apoptosis .

Biological Activity Effect
AntimicrobialEffective against gram-positive and gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines

Pharmaceutical Development

Lead Compound for Drug Design

  • The compound is being explored as a lead candidate for the development of new pharmaceuticals, particularly in oncology and infectious disease treatment. Its ability to interact with specific biological targets makes it a valuable asset in drug discovery.

Case Study: Drug Development

Research has focused on modifying the compound's structure to enhance its bioactivity and selectivity towards specific targets, such as cyclooxygenase enzymes involved in inflammation .

Industrial Applications

Agrochemicals and Specialty Chemicals

  • Beyond pharmaceuticals, this compound is also used in the formulation of agrochemicals, including herbicides and pesticides. Its effectiveness in these applications contributes to sustainable agricultural practices by improving crop yields while minimizing environmental impact.
Industry Application Details
AgrochemicalsUsed in developing herbicides with reduced environmental toxicity
Specialty ChemicalsServes as an intermediate in synthesizing various industrial chemicals

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.